1-Butoxy-5-chloro-2,4-difluorobenzene
Description
Properties
IUPAC Name |
1-butoxy-5-chloro-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2O/c1-2-3-4-14-10-5-7(11)8(12)6-9(10)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIZWHCGHPIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Bromo-5-chloro-2,4-difluorobenzene
The foundational intermediate for 1-butoxy-5-chloro-2,4-difluorobenzene is 1-bromo-5-chloro-2,4-difluorobenzene. Its preparation involves:
-
Halogen-metal exchange : Treatment of 1-bromo-2,4-difluorobenzene with LDA at -65°C generates a lithiated species at position 5 (meta to bromine and fluorines).
-
Electrophilic chlorination : Quenching the lithiated intermediate with hexachloroacetone introduces chlorine at position 5, yielding 1-bromo-5-chloro-2,4-difluorobenzene.
Key conditions :
-
Temperature: -65°C to prevent side reactions.
-
Solvent: Tetrahydrofuran (THF) for optimal base reactivity.
-
Electrophile: Hexachloroacetone provides a controlled chlorine source.
Challenges in Regioselectivity
The butoxy group’s ortho/para-directing nature complicates chlorination at position 5 (meta to the eventual ether group). To circumvent this, chlorination must precede etherification. This sequence ensures chlorine occupies the meta position relative to the future butoxy group, avoiding competing directing effects.
Palladium-Catalyzed Coupling for Butoxy Group Introduction
Replacing the bromine atom in 1-bromo-5-chloro-2,4-difluorobenzene with a butoxy group requires transition metal catalysis. The Ullmann condensation and Buchwald-Hartwig amination protocols, adapted for oxygen nucleophiles, offer viable pathways.
Ullmann-Type Ether Synthesis
Copper-mediated coupling reactions enable aryl halide substitution with alkoxide nucleophiles. For 1-bromo-5-chloro-2,4-difluorobenzene:
-
Reagents : Butanol, copper(I) iodide, and a base (e.g., cesium carbonate).
-
Conditions : Heating at 110–120°C in dimethylformamide (DMF) for 12–24 hours.
Representative reaction :
Buchwald-Hartwig Etherification
Palladium catalysts enhance reaction efficiency and selectivity. A modified protocol using Pd(OAc)₂ and Xantphos as a ligand achieves higher yields under milder conditions:
-
Temperature : 80–90°C.
-
Solvent : Toluene or dioxane.
-
Base : Potassium tert-butoxide.
Advantages :
-
Reduced reaction time (6–8 hours).
-
Improved functional group tolerance.
Alternative Pathways: Directed Ortho-Metalation
Directed ortho-metalation (DoM) strategies exploit coordinating groups to direct substituent placement. While less common for ether synthesis, this approach can bypass sequential halogenation steps.
Lithiation of Fluorinated Intermediates
Starting with 1-chloro-2,4-difluorobenzene:
-
Lithiation : LDA deprotonates position 5, adjacent to fluorine atoms.
-
Butoxy introduction : Trapping the lithiated species with butyl triflate forms the ether bond.
Limitations :
-
Requires stringent temperature control (-78°C).
-
Competing side reactions at fluorine-activated positions.
Comparative Analysis of Synthetic Routes
Fluorination Techniques for Precursor Synthesis
The difluorinated backbone of this compound often originates from intermediates like 1-bromo-2,4-difluorobenzene. Source details xenon difluoride (XeF₂)-mediated fluorination, while Source employs hydrofluoric acid (HF) under diazotization conditions.
XeF₂/BF₃·Et₂O Fluorination
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-5-chloro-2,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The butoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the benzene ring or substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium butoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the substituents introduced.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include reduced benzene derivatives with modified substituents.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Bioactive Compounds :
- This compound serves as an intermediate in the synthesis of various biologically active molecules. Its fluorinated structure can enhance the pharmacological properties of drugs by improving their metabolic stability and bioavailability.
- Case studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a target for drug development .
-
Fluorinated Drug Candidates :
- Fluorinated compounds often demonstrate improved interactions with biological targets. Research indicates that substituting hydrogen with fluorine can significantly alter the binding affinity of drug candidates .
- For instance, studies involving related fluorinated compounds have shown that they can effectively inhibit specific enzymes involved in disease pathways, suggesting a similar potential for 1-butoxy-5-chloro-2,4-difluorobenzene .
Agrochemical Applications
- Pesticide Development :
- The compound's structure is conducive to the design of new pesticides with enhanced efficacy and reduced environmental impact. Fluorinated agrochemicals have been reported to exhibit improved stability and activity against pests compared to their non-fluorinated counterparts .
- Research has indicated that derivatives of similar structures can act as effective insecticides or herbicides, paving the way for exploring this compound in agrochemical formulations .
Material Science Applications
- Polymer Chemistry :
- The unique properties of this compound make it a candidate for developing advanced materials such as polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance resistance to solvents and improve thermal stability.
- Studies have explored the use of fluorinated compounds in creating high-performance coatings that require durability and chemical resistance .
Synthesis Techniques
The synthesis of this compound can be achieved through several methods:
Mechanism of Action
The mechanism of action of 1-butoxy-5-chloro-2,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The butoxy group can participate in hydrogen bonding or hydrophobic interactions, while the chloro and difluoro groups can engage in halogen bonding or dipole-dipole interactions. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
1,5-Dichloro-2,4-difluorobenzene (CAS 2253-30-7)
- Structure : Positions 1 and 5: Cl; positions 2 and 4: F.
- Properties : Lacks the butoxy group, reducing steric bulk. The dual Cl substituents increase electrophilicity, making it reactive in cross-coupling reactions.
- Applications : A key intermediate in synthesizing fluorinated polymers and pharmaceuticals. Its reactivity is leveraged in Suzuki-Miyaura couplings, as seen in the synthesis of photochromic diarylethenes .
- Key Difference: Absence of alkoxy group limits solubility in non-polar solvents compared to the target compound .
4-Chloro-1-ethoxy-2-fluorobenzene (CAS 289039-40-3)
- Structure : Position 1: Ethoxy; position 4: Cl; position 2: F.
- Properties : The shorter ethoxy chain reduces lipophilicity (logP ~2.1) compared to the butoxy analog (estimated logP ~3.5). Ethoxy groups are less sterically hindering, facilitating electrophilic substitution.
- Applications : Used in pesticide synthesis due to balanced solubility and reactivity.
- Key Difference : Ethoxy group offers faster metabolic degradation in biological systems compared to butoxy .
1-Chloro-2,4-difluorobenzene (CAS 1435-44-5)
- Structure : Positions 1: Cl; positions 2 and 4: F.
- Higher volatility (bp ~140°C) and lower molecular weight (148.54 g/mol) compared to the target compound.
- Applications : Intermediate in pharmaceutical synthesis, e.g., fluorinated benzimidazoles .
- Key Difference: Limited steric hindrance allows for easier functionalization but reduces thermal stability in material science applications .
DCzIPN (1,5-Dibromo-2,4-difluorobenzene Derivative)
- Structure : Derived from 1,5-dibromo-2,4-difluorobenzene, modified with carbazole groups.
- Properties : Exhibits thermally activated delayed fluorescence (TADF) with a singlet-triplet energy gap of 0.05 eV. Used in blue OLED emitters.
- Comparison: The target compound’s chloro and butoxy groups could similarly influence charge transport properties but may reduce quantum yield due to increased non-radiative decay .
Physicochemical Properties (Inferred)
| Property | 1-Butoxy-5-chloro-2,4-difluorobenzene | 1,5-Dichloro-2,4-difluorobenzene | 4-Chloro-1-ethoxy-2-fluorobenzene |
|---|---|---|---|
| Molecular Weight (g/mol) | ~222.6 | 183.0 | 174.6 |
| Boiling Point (°C) | ~250–270 (estimated) | 180–190 | 190–210 |
| logP | ~3.5 | 2.8 | 2.1 |
| Key Reactivity | SNAr at Cl position | Cross-coupling at Cl positions | Electrophilic substitution |
Q & A
Q. What are the recommended safety protocols for handling 1-Butoxy-5-chloro-2,4-difluorobenzene in laboratory settings?
- Methodological Answer : When handling halogenated aromatic compounds like this compound, adhere to:
- Engineering Controls : Use fume hoods or closed systems to minimize vapor exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if vapor concentrations exceed permissible limits .
- Emergency Measures : Ensure access to safety showers and eye-wash stations. In case of skin contact, wash immediately with water and consult a physician .
Q. What synthetic routes are documented for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves nucleophilic substitution or Friedel-Crafts alkylation. For example:
- Stepwise Halogenation : Start with a fluorobenzene derivative, introduce chloro and butoxy groups via controlled electrophilic substitution. Use catalysts like AlCl₃ for regioselectivity .
- Optimization : Adjust solvent polarity (e.g., 1,4-dioxane vs. water) to improve yield. Monitor reaction progress via TLC or GC-MS. Reflux temperatures (e.g., 150–160°C) enhance reaction rates but require careful thermal control .
Q. What analytical techniques are most suitable for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and butoxy chain integration .
- Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks and fragmentation patterns unique to halogenated aromatics .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection quantifies purity and detects trace impurities .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for halogenated systems. Basis sets like 6-311++G(d,p) capture polarization and diffuse effects .
- Property Calculation : Compute HOMO-LUMO gaps to assess reactivity. Solvent effects (e.g., PCM model) refine predictions of dipole moments and solvatochromism .
- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to validate electron-density approximations .
Q. What strategies are effective in resolving contradictions between experimental spectroscopic data and computational simulations for halogenated benzene derivatives?
- Methodological Answer :
- Iterative Refinement : Re-optimize computational parameters (e.g., scaling factors for vibrational modes) using experimental benchmarks .
- Hybrid Methods : Combine DFT with post-Hartree-Fock corrections (e.g., MP2) to address electron correlation errors in π-stacked systems .
- Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between computed and observed NMR chemical shifts .
Q. How do substituent positions influence the reactivity and stability of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The butoxy group at position 1 creates steric hindrance, reducing accessibility for nucleophiles at adjacent positions. Use molecular docking simulations to map reactive sites .
- Electronic Effects : Electron-withdrawing Cl and F groups at positions 2, 4, and 5 activate the ring for electrophilic attack but deactivate it toward nucleophiles. Hammett constants (σ) quantify substituent electronic contributions .
- Kinetic Studies : Monitor reaction rates under varying temperatures and solvents (e.g., DMF vs. THF) to identify transition-state stabilization mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
